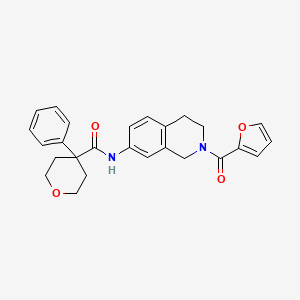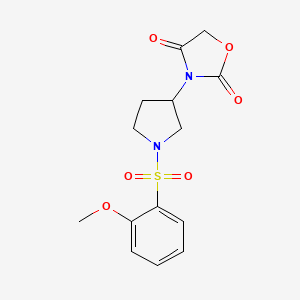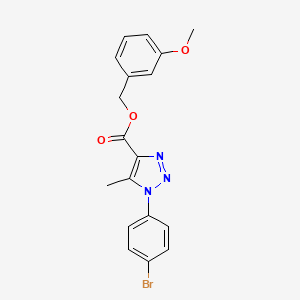![molecular formula C8H10O2 B2839780 [(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol CAS No. 2580103-60-0](/img/structure/B2839780.png)
[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol is an organic compound characterized by a cyclopropyl ring substituted with a furan ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Furan Ring Introduction: The furan ring can be introduced via a Heck reaction, where a halogenated furan derivative reacts with the cyclopropyl intermediate in the presence of a palladium catalyst.
Methanol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: H2 gas with Pd/C catalyst.
Substitution: SOCl2, PBr3, or other nucleophiles.
Major Products
Oxidation: [(1R,2R)-2-(Furan-3-yl)cyclopropyl]formaldehyde or [(1R,2R)-2-(Furan-3-yl)cyclopropyl]carboxylic acid.
Reduction: [(1R,2R)-2-(Tetrahydrofuran-3-yl)cyclopropyl]methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, [(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl and furan rings. It can also be used to investigate the metabolic pathways of similar compounds in living organisms.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may impart unique biological activities, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which [(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The furan ring can participate in π-π interactions, while the cyclopropyl ring can induce strain in molecular structures, affecting their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol: Similar structure but with the furan ring attached at a different position.
[(1R,2R)-2-(Thiophene-3-yl)cyclopropyl]methanol: Similar structure but with a thiophene ring instead of a furan ring.
[(1R,2R)-2-(Pyrrole-3-yl)cyclopropyl]methanol: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol is unique due to the specific positioning of the furan ring and the cyclopropyl ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[(1R,2R)-2-(furan-3-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-9H,3-4H2/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNLMXJKBMDALD-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=COC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=COC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839697.png)

![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2839701.png)

![(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2839704.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2839706.png)
![4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2839707.png)
![3-chloro-2-{[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2839709.png)

![N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2839713.png)
![6-(methylsulfanyl)-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2839714.png)

![8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2839718.png)

